2-Ethyl-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1lambda6-thiomorpholine-1,1-dione is a synthetic compound that belongs to the class of thiomorpholine derivatives
Preparation Methods
The synthesis of 2-Ethyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of ethylamine with thiomorpholine-1,1-dioxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Ethyl-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential bioactivity against certain biological targets, making it a candidate for drug development and other biological applications.
Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of 2-Ethyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Ethyl-1lambda6-thiomorpholine-1,1-dione can be compared with other thiomorpholine derivatives, such as:
- 2-Methyl-1lambda6-thiomorpholine-1,1-dione
- 2,2-Dimethyl-1lambda6-thiomorpholine-1,1-dione
- 3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione
These compounds share similar chemical structures but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-ethyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C6H13NO2S/c1-2-6-5-7-3-4-10(6,8)9/h6-7H,2-5H2,1H3 |
InChI Key |
LIVGVESGEZFGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.